1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 949159-97-1
VCID: VC7854640
InChI: InChI=1S/C9H10FNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3
SMILES: CC(=O)C1=CC(=C(C=C1N)F)OC
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone

CAS No.: 949159-97-1

Cat. No.: VC7854640

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18

* For research use only. Not for human or veterinary use.

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone - 949159-97-1

CAS No. 949159-97-1
Molecular Formula C9H10FNO2
Molecular Weight 183.18
IUPAC Name 1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H10FNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3
Standard InChI Key YCMWQYFEHIFMAM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1N)F)OC
Canonical SMILES CC(=O)C1=CC(=C(C=C1N)F)OC

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone, also termed 2-amino-4-fluoro-5-methoxyacetophenone, has the molecular formula C9H10FNO2\text{C}_9\text{H}_{10}\text{FNO}_2 and a molecular weight of 183.18 g/mol. Its IUPAC name derives from the acetophenone backbone, where the phenyl ring is substituted at the 2-, 4-, and 5-positions with amino (NH2-\text{NH}_2), fluoro (F-\text{F}), and methoxy (OCH3-\text{OCH}_3) groups, respectively. These substituents confer distinct electronic effects: the amino group acts as an electron donor, the fluoro atom as a moderate electron-withdrawing group, and the methoxy group as a resonance donor.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.949159-97-1
Molecular FormulaC9H10FNO2\text{C}_9\text{H}_{10}\text{FNO}_2
Molecular Weight183.18 g/mol
IUPAC Name1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone

Synthesis and Reactivity

Synthetic Pathways

Exposure RouteFirst Aid Measure
Ocular15-minute water irrigation
DermalSoap and water wash; medical consultation
InhalationFresh air and respiratory support
IngestionMouth rinse; no vomiting

Future Research Directions

Mechanistic Elucidation

Ongoing studies aim to clarify the compound’s mode of action in biological systems. Techniques like X-ray crystallography and molecular docking could map interaction sites with target proteins, while in vitro assays may quantify inhibition constants (KiK_i) for enzymatic targets.

Drug Development Prospects

The structural motif of 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone aligns with pharmacophores found in antiviral and anticancer agents. Modifying its scaffold to improve bioavailability or reduce off-target effects represents a critical area for future investigation.

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